2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid 2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid 2-[[oxo-[3-[(1-oxo-2-phenylethyl)amino]phenyl]methyl]amino]benzoic acid is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 294891-81-9
VCID: VC0126745
InChI: InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Molecular Formula: C22H18N2O4
Molecular Weight: 374.4 g/mol

2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid

CAS No.: 294891-81-9

Reference Standards

VCID: VC0126745

Molecular Formula: C22H18N2O4

Molecular Weight: 374.4 g/mol

2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid - 294891-81-9

CAS No. 294891-81-9
Product Name 2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid
Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
IUPAC Name 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid
Standard InChI InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28)
Standard InChIKey OBGIRQUECFHUEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Description 2-[[oxo-[3-[(1-oxo-2-phenylethyl)amino]phenyl]methyl]amino]benzoic acid is a member of benzamides.
Synonyms 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid; 2-[[3-[(phenylacetyl)amino]benzoyl]amino]benzoic Acid;
PubChem Compound 5221450
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator